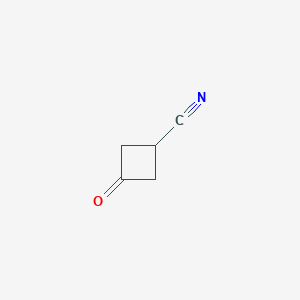

3-Oxocyclobutanecarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGLWTVMUDVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517634 | |

| Record name | 3-Oxocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20249-16-5 | |

| Record name | 3-Oxocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxocyclobutanecarbonitrile

Advanced Synthetic Routes to the Core 3-Oxocyclobutane Skeleton

The synthesis of the cyclobutane (B1203170) ring, a structural motif present in numerous bioactive natural products, has been a subject of extensive research. ntu.ac.uk The inherent ring strain of cyclobutane derivatives makes them valuable synthetic intermediates. nih.gov Methodologies for constructing the 3-oxocyclobutane core generally fall into three major categories: cycloaddition reactions, ring contraction of larger carbocycles, and cyclization reactions.

Cycloaddition Strategies for Four-Membered Ring Construction

Cycloaddition reactions, which form two or more bonds in a single step, are among the most efficient methods for building cyclic systems. acs.org For cyclobutane synthesis, the [2+2] cycloaddition is a cornerstone strategy, widely employed in organic synthesis to access the four-membered ring. nih.gov

These reactions typically involve the coupling of two components, each contributing two atoms to the new ring. A common and effective approach is the cycloaddition of a ketene (B1206846) with an alkene. Ketenes are sterically unencumbered and serve as excellent substrates for thermal [2+2] cycloadditions. harvard.edu For instance, the reaction between dichloroketene (B1203229) (generated in situ from dichloroacetyl chloride and a base) and ethylene (B1197577) would produce a dichlorinated cyclobutanone (B123998), a precursor that can be subsequently dehalogenated to yield the core cyclobutanone skeleton.

Another powerful variant is the photochemical [2+2] cycloaddition, which is often the most frequently used photochemical reaction in synthesis. acs.org This method can be used to couple two olefin units or, more relevantly, an enone and an alkene. harvard.edu Enones are particularly useful substrates as they are more easily photoexcited than isolated olefins. harvard.edu The reaction proceeds through the excitation of one component, typically by UV light, leading to the formation of a diradical intermediate that cyclizes to form the cyclobutane ring. acs.orgresearchgate.net Recent advancements have also introduced the use of visible light in conjunction with photoredox catalysts, offering a milder and more environmentally friendly alternative to high-energy UV radiation. harvard.eduresearchgate.net

Table 1: Comparison of [2+2] Cycloaddition Strategies for Cyclobutanone Synthesis

| Strategy | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ketene-Alkene Cycloaddition | Ketene + Alkene | Thermal | High efficiency, good for simple systems. harvard.edu | Ketenes can be unstable and require in situ generation. |

| Photochemical Alkene-Alkene Cycloaddition | Alkene + Alkene | UV light or visible light + photocatalyst | Access to diverse structures, stereocontrol possible. acs.orgresearchgate.net | Can lead to mixtures of regioisomers and stereoisomers. |

| Enone-Alkene Photocycloaddition | Enone + Alkene | UV light or visible light + photocatalyst | Enones are readily excited; provides direct access to functionalized cyclobutanones. harvard.edu | Potential for side reactions like cis-trans isomerization. harvard.edu |

Ring Contraction Approaches to Cyclobutanones

Ring contraction reactions provide an alternative and powerful route to strained carbocycles by rearranging a larger, more stable ring into a smaller one. rsc.org These methods are particularly useful for creating highly functionalized or sterically congested cyclobutane systems. rsc.orgacs.org

One of the classic methods that can be adapted for this purpose is the Favorskii rearrangement . This reaction typically involves the treatment of an α-haloketone with a base. While it is most famous for converting α-halocyclohexanones to cyclopentanecarboxylic acids, a similar transformation of an α-halocyclopentanone could theoretically yield a cyclobutanecarboxylic acid derivative, which is a close precursor to the target structure.

A more versatile method is the Wolff rearrangement , which involves the decomposition of an α-diazoketone to form a ketene via a 1,2-rearrangement. acs.org If the α-diazoketone is derived from a five-membered ring (e.g., a cyclopentanone), the resulting ketene intermediate can undergo an intramolecular [2+2] cycloaddition to form a bicyclic β-lactone, which can then be manipulated to afford a cyclobutane derivative. This rearrangement is a well-documented ring contraction method. ntu.ac.ukacs.org

More recent and innovative strategies include the stereoselective contraction of five-membered nitrogen heterocycles. For example, research has demonstrated the direct conversion of pyrrolidines into substituted cyclobutanes through the formation and subsequent nitrogen extrusion of a 1,1-diazene intermediate. ntu.ac.ukacs.org This stereospecific reaction proceeds through a singlet 1,4-biradical, affording cyclobutanes with high stereoretention. ntu.ac.uk

Photochemical and Thermal Cyclizations in Cyclobutane Synthesis

Beyond intermolecular cycloadditions, intramolecular cyclization reactions are also pivotal in forming the cyclobutane core. Photochemical cyclizations are particularly prominent. acs.org The Norrish-Yang cyclization is a key example of an intramolecular photochemical reaction. researchgate.net It involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical which then cyclizes to form a cyclobutanol (B46151). researchgate.net This cyclobutanol can be subsequently oxidized to the corresponding cyclobutanone.

The Paterno-Büchi reaction , the photochemical [2+2] cycloaddition of a carbonyl group and an alkene, forms an oxetane (B1205548) ring. While not a direct route to a cyclobutanone, the resulting oxetane can be a useful intermediate that can be rearranged or further transformed.

Thermal cyclizations are generally governed by the Woodward-Hoffmann rules, which often make [2+2] cycloadditions thermally forbidden. harvard.edu However, as mentioned previously, the use of ketenes provides a notable exception, allowing for thermal [2+2] cycloadditions with alkenes to proceed efficiently. harvard.edu These reactions are valuable for their operational simplicity compared to photochemical setups. Supramolecular chemistry has also been employed to control the outcome of photocyclizations in solution, using host-guest assemblies to pre-organize reactants and achieve high specificity in the formation of cyclobutane rings. rsc.org

Introduction of the Carbonitrile Moiety

Once the 3-oxocyclobutane skeleton is established, or during its formation, the carbonitrile (-C≡N) group must be introduced. This can be accomplished either by direct cyanation or by the chemical transformation of a suitable precursor functional group.

Transformation of Precursor Functional Groups to Nitriles

Converting an existing functional group into a nitrile is a common and reliable synthetic strategy. wikipedia.org Several precursor functional groups installed on the cyclobutane ring can be readily transformed into the carbonitrile moiety.

A standard route proceeds from a carboxylic acid. For example, 3-oxocyclobutanecarboxylic acid can be converted to its corresponding primary amide (3-oxocyclobutanecarboxamide) through standard amidation procedures. The subsequent dehydration of this amide, using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), yields the target 3-oxocyclobutanecarbonitrile. wikipedia.org

Alternatively, a nitrile can be formed from an aldehyde via its oxime. If 3-formylcyclobutanone were available, it could be reacted with hydroxylamine (B1172632) to form 3-(hydroxyiminomethyl)cyclobutanone (an aldoxime). Dehydration of this oxime, often achieved with acetic anhydride or other dehydrating agents, would furnish the nitrile. wikipedia.org

Another documented approach involves the transformation of an alkene. A patent describes the synthesis of 1-methyl-3-oxocyclobutanecarbonitrile from 1-methyl-3-methylenecyclobutanecarbonitrile. google.com In this case, the nitrile group is already present in the precursor. The ketone functionality is introduced via ozonolysis of the exocyclic double bond, a clean and high-yielding transformation where ozone cleaves the C=C bond to form the C=O group. google.com

Table 2: Selected Methods for Converting Precursors to the Nitrile Group

| Precursor Functional Group | Reagents/Reaction | Intermediate | Advantages |

|---|

| Carboxylic Acid (-COOH) | 1. SOCl₂, NH₄OH 2. POCl₃, heat | Primary Amide (-CONH₂) | Readily available starting materials, reliable reactions. wikipedia.org | Two-step process. | | Aldehyde (-CHO) | 1. NH₂OH·HCl 2. Ac₂O, heat | Aldoxime (-CH=NOH) | Mild conditions for oxime formation. wikipedia.org | Requires aldehyde precursor which may be less stable. | | Alkene (=CH₂) | 1. O₃ 2. Me₂S or Zn | (none) | High-yield, clean conversion directly to the ketone. google.com | Requires precursor with nitrile and alkene already in place. | | Primary Amine (-CH₂NH₂) | Oxidation | (none) | Direct conversion. | Can be prone to over-oxidation or side reactions. ntu.ac.uk |

Stereoselective Synthesis of this compound

The controlled spatial arrangement of atoms in this compound is critical for its application in synthesizing complex chiral molecules. Stereoselective synthesis aims to produce specific stereoisomers, which can be achieved through various sophisticated chemical strategies. nih.gov The synthesis of chiral cyclobutanes is a significant challenge due to the strained nature of the four-membered ring. nih.govchemistryviews.org

Chiral Auxiliaries and Catalysts in Cyclobutane Formation

A primary strategy for inducing chirality in cyclic systems involves the use of chiral auxiliaries or catalysts during the ring-forming reaction, most commonly a [2+2] cycloaddition. nih.govnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org For instance, auxiliaries like Evans oxazolidinones or those derived from camphor (B46023) have been successfully used to control diastereoselectivity in alkylations and cycloadditions. researchgate.net

In catalyst-driven approaches, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov This method is often more atom-economical. nih.gov For example, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the enantioselective synthesis of certain cyclobutane derivatives. chemistryviews.org Similarly, cobalt-catalyzed processes have been employed for the asymmetric synthesis of functionalized cyclobutanes. researchgate.net While these methods are established for general cyclobutane synthesis, their direct application to produce this compound requires careful selection of substrates and conditions to accommodate the ketone and nitrile functionalities.

Asymmetric Induction in Carbonitrile Introduction

Asymmetric induction at the carbon bearing the nitrile group is a key step in controlling the final product's stereochemistry. One effective method is the diastereoselective addition of a cyanide source to a pre-existing chiral cyclobutanone scaffold. thieme-connect.com In this substrate-controlled approach, the stereocenter(s) already present on the cyclobutane ring dictate the facial selectivity of the incoming nucleophile.

The mechanism involves the chiral substrate creating a sterically and electronically biased environment, forcing the cyanide to attack from the less hindered face. This results in the preferential formation of one diastereomer. The efficiency of this induction depends on the nature of the chiral directing group and the reaction conditions employed.

Diastereoselective and Enantioselective Approaches

Both diastereoselective and enantioselective strategies are crucial for accessing optically pure this compound.

Enantioselective Approaches: These methods generate a chiral product from achiral starting materials. nih.gov This is typically achieved using a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, in reactions like [2+2] cycloadditions. nih.govnih.gov Organocatalysis, in particular, has emerged as a powerful tool, with primary amine organocatalysts derived from natural amino acids being used in direct aldol (B89426) reactions of cyclobutanone with aldehydes to yield adducts with high enantiomeric excess (ee). nih.gov These approaches establish the absolute stereochemistry of the molecule.

Diastereoselective Approaches: These methods control the relative stereochemistry between multiple chiral centers. beilstein-journals.org A common diastereoselective strategy involves the reaction of a substrate that is already chiral. acs.org For example, a [2+2] cycloaddition using a chiral alkene (where the chirality may come from an attached auxiliary) would lead to a diastereomerically enriched cyclobutane product. acs.org The subsequent introduction of the nitrile group would then be a second diastereoselective transformation. This approach allows for the construction of complex molecules with multiple, well-defined stereocenters. beilstein-journals.org

Table 1: Summary of Stereoselective Synthesis Strategies for Cyclobutane Derivatives

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukacs.org These principles are increasingly being applied to the synthesis of complex molecules like cyclobutane derivatives. nih.gov

Solvent-Free Reactions

One of the core principles of green chemistry is the reduction or elimination of solvents, which often constitute the bulk of chemical waste. skpharmteco.comrroij.com Solvent-free, or neat, reactions can lead to improved efficiency, reduced environmental impact, and simplified purification processes. core.ac.ukugent.be

A notable example is the zinc-catalyzed, solvent-free synthesis of 3-acyl cyclobutane derivatives, which demonstrates the feasibility of this approach for structures closely related to this compound. researchgate.net Other solvent-free methods, such as aza-Michael additions to form substituted aminocyclobutanes, have also been developed, highlighting the broad potential of this strategy. ugent.be Sunlight-driven, catalyst-free [2+2] cycloadditions in solution also represent a move towards more sustainable conditions by harnessing renewable energy and avoiding potentially toxic catalysts. researchgate.net

Biocatalytic Pathways for Cyclobutane Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. rroij.com Enzymes operate under mild conditions (pH and temperature) in aqueous media, are biodegradable, and can provide exquisite regio- and enantioselectivity. nih.govacs.org

For cyclobutane derivatives, biocatalytic methods have been successfully developed. nih.govnih.gov Porcine pancreatic lipase (B570770) (PPL), for example, has been used for the kinetic resolution of racemic cyclobutanol derivatives through selective esterification or hydrolysis, allowing for the isolation of pure enantiomers. nih.gov While direct enzymatic synthesis of the this compound ring is still an emerging area, the use of enzymes to resolve chiral cyclobutane intermediates is a powerful green chemistry tool. biotrans2025.com The development of engineered enzymes, such as myoglobin (B1173299) variants for carbene transfer reactions, opens new possibilities for the biocatalytic synthesis of strained ring systems like cyclopropanes, which can be precursors to cyclobutane derivatives. utdallas.edu

Table 2: List of Mentioned Chemical Compounds

Sustainable Reagents and Catalysis

The drive towards greener and more sustainable chemical manufacturing has spurred research into synthetic methodologies that minimize environmental impact. pandawainstitute.com This includes the use of non-toxic reagents, renewable resources, and catalytic systems that offer high efficiency under mild conditions. semanticscholar.orgaccscience.com In the context of this compound synthesis, several strategies align with the principles of green chemistry, focusing on catalysis to enhance reaction rates and selectivity while reducing waste. fzgxjckxxb.comresearchgate.net

One of the key areas in green chemistry is the development of catalytic processes that are both economically and environmentally viable. fzgxjckxxb.com This involves exploring alternatives to traditional stoichiometric reagents, which are often hazardous and generate significant waste. semanticscholar.org For the synthesis of nitrile-containing compounds, sustainable approaches such as the use of phase-transfer catalysis, biocatalysis, and organocatalysis are gaining prominence. ijstr.orgsigmaaldrich.comunito.it

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique in green chemistry that facilitates reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. ijstr.orgwikipedia.org This method often eliminates the need for expensive, anhydrous, or hazardous solvents, and can lead to increased reaction rates and yields. crdeepjournal.orgbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. wikipedia.org

In the synthesis of related cyclobutane structures, PTC has been shown to be effective. For instance, the use of tetra-n-butylphosphonium bromide as a catalyst has been documented in the synthesis of o-nitrodiphenylether from o-chloronitrobenzene and solid potassium phenoxide, demonstrating the utility of PTC in solid-liquid systems. crdeepjournal.org While specific data on the direct application of PTC for the synthesis of this compound is not extensively detailed in publicly available research, the principles of PTC offer a promising avenue for a more sustainable synthesis. The use of PTC could potentially allow for the cyanation of a suitable cyclobutane precursor under milder, aqueous conditions, thereby reducing the reliance on volatile organic solvents. wikipedia.org

| Catalyst Type | Example Catalyst | Potential Application in this compound Synthesis |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Facilitating the reaction of a cyclobutanone precursor with a cyanide source in a biphasic system. |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | Aiding the nucleophilic substitution on a cyclobutane electrophile with a cyanide salt. |

This table presents potential applications based on the principles of phase-transfer catalysis.

Copper-Catalyzed Cyanation

Transition metal catalysis, particularly with earth-abundant and less toxic metals like copper, is a cornerstone of sustainable synthesis. rsc.org Copper catalysts have been investigated for a variety of transformations, including cyanation reactions. snnu.edu.cnresearchgate.netorganic-chemistry.org A notable development is the copper-catalyzed asymmetric radical cyanation, which allows for the synthesis of chiral nitriles. snnu.edu.cn

A relevant study demonstrates the copper-catalyzed ring-opening cyanation of cyclobutanone oxime esters. nih.gov This method utilizes a copper catalyst in conjunction with a chiral bisoxazoline ligand to achieve asymmetric synthesis. The reaction proceeds through a single electron transfer mechanism, leading to the cleavage of a C-C bond in the cyclobutane ring and the formation of a cyano-containing product. nih.gov While this specific reaction results in a ring-opened product rather than this compound itself, the underlying catalytic system showcases a sustainable approach to C-CN bond formation involving a cyclobutanone derivative. nih.gov The use of a catalytic amount of copper and a chiral ligand under mild conditions highlights the potential for developing a similar, more direct, sustainable route to the target molecule. snnu.edu.cnnih.gov

| Catalyst System | Ligand | Cyanide Source | Key Feature |

| CuSCN | Chiral Bisoxazoline Ligand (L1) | Trimethylsilyl cyanide (TMSCN) | Asymmetric ring-opening cyanation of cyclobutanone oxime esters. nih.gov |

| Cu(MeCN)4PF6 / Ir(ppy)3 | Chiral Bisoxazoline Ligand (L1) | Trimethylsilyl cyanide (TMSCN) | Photoredox and copper dual catalysis for ring-opening cyanation. nih.gov |

This table is based on research into the copper-catalyzed cyanation of cyclobutanone derivatives. nih.gov

Biocatalysis and Organocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of sustainability. frontiersin.orgau.dk Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and enantioselectivity, which can simplify purification processes and reduce the need for protecting groups. mdpi.comrsc.org While specific enzymatic routes to this compound are not yet well-established in the literature, the potential of biocatalysis for the synthesis of chiral cyclobutane derivatives has been recognized. mdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool in green chemistry. semanticscholar.orgsigmaaldrich.com Organocatalysts are typically non-toxic, stable, and readily available, offering an alternative to metal-based catalysts. sigmaaldrich.com For cyclobutane systems, organocatalytic methods have been developed for various transformations, demonstrating the potential for creating complex molecular architectures in a more sustainable manner. unito.itthieme-connect.com

Chemical Reactivity and Transformations of 3 Oxocyclobutanecarbonitrile

Reactions Involving the Carbonyl Group

The carbonyl group in 3-oxocyclobutanecarbonitrile is a site of significant reactivity, primarily due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons are acidic, allowing for the formation of enolates.

Nucleophilic Additions to the Ketone

Nucleophilic addition is a fundamental reaction of carbonyl compounds. solubilityofthings.commasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.comfiveable.melibretexts.org

This process can be catalyzed by either acid or base. In basic media, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. libretexts.org

A variety of nucleophiles can add to the ketone functionality of this compound. Some common examples include:

Hydride reagents: Reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 3-hydroxycyclobutanecarbonitrile.

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl group to form tertiary alcohols after an aqueous workup. This reaction creates a new carbon-carbon bond.

Cyanide: The addition of a cyanide ion (from a source like HCN or NaCN) forms a cyanohydrin.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallic | Grignard reagent (e.g., CH₃MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form an enolate ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This enolate is a key reactive intermediate that is nucleophilic at the α-carbon. masterorganicchemistry.combham.ac.uk

The formation of the enolate can be controlled to be either under kinetic or thermodynamic control. pitt.edu

Kinetic enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.orgpitt.edu

Thermodynamic enolate: The more stable enolate, formed under conditions that allow for equilibration, such as using a weaker base at higher temperatures. pitt.edu

Once formed, the enolate can react with various electrophiles, leading to the functionalization of the α-position. This is a powerful method for forming new carbon-carbon bonds. fiveable.me Examples of α-functionalization reactions include:

Alkylation: Reaction with alkyl halides (R-X) to introduce an alkyl group at the α-carbon.

Aldol (B89426) reaction: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy carbonyl compound. solubilityofthings.comfiveable.me

Condensation Reactions and Derivatives

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The carbonyl group of this compound can participate in various condensation reactions.

A prominent example is the aldol condensation , where an enolate of this compound reacts with another molecule of the same or a different carbonyl compound. solubilityofthings.com This reaction initially forms a β-hydroxy ketone (an aldol addition product), which can then dehydrate upon heating or under acidic or basic conditions to yield an α,β-unsaturated ketone. solubilityofthings.com

Other condensation reactions can lead to the formation of various derivatives:

Imine formation: Reaction with primary amines (R-NH₂) results in the formation of an imine (a compound containing a C=N double bond).

Enamine formation: Reaction with secondary amines (R₂NH) yields an enamine.

Wittig reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is also a site of significant chemical reactivity. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. libretexts.orgopenstax.orglibretexts.org

Hydrolysis and Related Transformations to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce carboxylic acids or amides. chemistrysteps.comebsco.com This transformation can be achieved under either acidic or basic conditions. libretexts.orgopenstax.org

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid solution (e.g., H₂SO₄ or HCl). chemistrysteps.comlibretexts.org The nitrogen atom is first protonated, which activates the nitrile carbon towards nucleophilic attack by water. chemistrysteps.com An intermediate imidic acid is formed, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base (e.g., NaOH). chemistrysteps.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.com The initial product is an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed to a carboxylate salt and ammonia. openstax.orglibretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

| Condition | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic acid |

| Basic (e.g., NaOH, H₂O, heat; then H₃O⁺) | Amide | Carboxylic acid |

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.orglibretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to form a dianion. openstax.org Subsequent protonation with water yields the primary amine. openstax.orglibretexts.org

Other reducing agents and methods for nitrile reduction include catalytic hydrogenation (H₂ with a metal catalyst like platinum, palladium, or nickel). libretexts.org

Nucleophilic Additions to the Nitrile

The nitrile group (-C≡N) in this compound is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.orgresearchgate.net Such reactions typically result in the formation of an intermediate imine anion, which can then be further transformed depending on the nucleophile and reaction conditions. researchgate.net

Common nucleophilic additions to nitriles that are applicable to this compound include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. Acid-catalyzed hydrolysis typically proceeds by heating the nitrile with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid (3-oxocyclobutanecarboxylic acid) and an ammonium ion. mychemblog.com Alkaline hydrolysis, achieved by heating with a base like sodium hydroxide, initially forms a carboxylate salt and ammonia; subsequent acidification is required to isolate the free carboxylic acid. mychemblog.com

Reduction: The nitrile group can be reduced to a primary amine (3-(aminomethyl)cyclobutan-1-one). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation, which involves the nucleophilic addition of two hydride ions to the nitrile carbon. researchgate.netorganic-chemistry.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. organic-chemistry.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon. researchgate.netorganic-chemistry.org This reaction forms an intermediate imine anion which, upon acidic workup (hydrolysis), yields a ketone. researchgate.net For instance, the reaction of this compound with a Grignard reagent would be expected to produce a β-keto ketone after hydrolysis of the intermediate imine.

| Reaction Type | Reagent(s) | Expected Product |

| Acid Hydrolysis | H₃O⁺, Δ | 3-Oxocyclobutanecarboxylic acid |

| Base Hydrolysis | 1. NaOH, Δ 2. H₃O⁺ | 3-Oxocyclobutanecarboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 3-(Aminomethyl)cyclobutan-1-one |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(3-Oxocyclobutyl)alkan-1-one |

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Ring

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to reactions that involve cleavage or rearrangement of the four-membered ring, often leading to less strained products.

Thermally and Photochemically Induced Ring Cleavage

Cyclobutane derivatives can undergo ring cleavage under thermal or photochemical conditions. The electrocyclic ring-opening of cyclobutenes to 1,3-butadienes is a well-studied pericyclic reaction that can be induced by heat or light. While this compound is a saturated cyclobutane, the presence of the ketone and nitrile groups can influence its photochemical behavior. For instance, photochemical excitation of the carbonyl group could potentially lead to cleavage of the C-C bonds within the ring, a common reaction pathway for cyclic ketones. Research on polyimides containing cyclobutane rings has shown that the ring can be cleaved by exposure to UV light. researchgate.net

Cationic and Anionic Rearrangements

The cyclobutane ring can undergo rearrangements under both cationic and anionic conditions, typically driven by the relief of ring strain.

Cationic Rearrangements: The generation of a carbocation adjacent to or on the cyclobutane ring can initiate rearrangement. For example, in reactions analogous to the Wagner-Meerwein rearrangement, a C-C bond in the ring could migrate to a neighboring carbocation, leading to a ring-expanded product (a cyclopentanone derivative) or a ring-contracted product (a cyclopropyl derivative). researchgate.net Such rearrangements are often encountered in the solvolysis of cyclobutyl derivatives or acid-catalyzed reactions.

Anionic Rearrangements: Anionic rearrangements of cyclobutane systems are also known, though they may be less common than their cationic counterparts. The formation of a carbanion on the ring or on an adjacent atom could, in principle, lead to bond migration. For example, the anionic Fries rearrangement involves the migration of a group from an oxygen atom to an adjacent carbon on an aromatic ring, a process driven by ortho-lithiation. wikipedia.org While not directly analogous, it illustrates the principle of base-induced intramolecular migration.

Sigmatropic Rearrangements (e.g., Wittig Rearrangement Derivatives)

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. organic-chemistry.orgresearchgate.net While this compound itself is not primed for a typical sigmatropic rearrangement, its derivatives could be.

A relevant example is the acs.orgnih.gov-Wittig rearrangement, which involves the base-induced rearrangement of an allylic ether to a homoallylic alcohol. wikipedia.orgwikipedia.org To apply this to this compound, the ketone would first need to be converted into a suitable precursor. For example, conversion of the ketone to an allylic ether derivative would create a substrate capable of undergoing a acs.orgnih.gov-Wittig rearrangement upon treatment with a strong base. This would involve the deprotonation of the carbon adjacent to both the ether oxygen and the cyclobutane ring, followed by a concerted acs.orgnih.gov-shift to yield a homoallylic alcohol with the cyclobutane ring intact but with a newly formed carbon-carbon bond and a hydroxyl group. wikipedia.org A competing organic-chemistry.orgnih.gov-Wittig rearrangement can also occur, which proceeds through a different, radical-based mechanism. organic-chemistry.orgorganic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for functionalizing organic molecules. While specific studies on this compound are limited, research on related cyclobutanone (B123998) derivatives provides insight into potential palladium-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. mdpi.com The Suzuki, Heck, and Sonogashira reactions are cornerstone examples. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org For this compound to participate directly, it would first need to be converted to a halide, triflate, or boronic acid derivative.

Heck Reaction: The Heck reaction couples an organohalide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgfu-berlin.de Similar to the Suzuki coupling, derivatization of the cyclobutane ring would be a prerequisite.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org Again, prior functionalization of the this compound ring would be necessary.

While direct cross-coupling on the C-H bonds of this compound is challenging, studies on functionalized cyclobutanones demonstrate the feasibility of palladium catalysis on this ring system. For instance, palladium-catalyzed cross-coupling reactions have been successfully performed on cyclobutanone-derived N-sulfonylhydrazones. acs.orgorganic-chemistry.orgnih.gov In these studies, the N-sulfonylhydrazone acts as a carbene precursor, which then couples with aryl or benzyl halides to form cyclobutenes and methylenecyclobutanes. acs.orgorganic-chemistry.org This indicates that the strained four-membered ring is tolerant to palladium-catalyzed carbene coupling conditions. organic-chemistry.org

Another relevant study involves the palladium-catalyzed enantioselective ring-opening/cross-coupling of cyclobutanones with aryl halides and boronic acids, which proceeds via β-carbon elimination. nih.gov This transformation leads to chiral indanones, demonstrating that palladium can catalyze reactions involving C-C bond cleavage of the cyclobutanone ring. researchgate.netnih.gov

| Study | Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

| Ning et al. (2021) organic-chemistry.org | Cyclobutanone N-tosylhydrazone | Aryl Bromides | Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Cyclobutenes | Good to Excellent |

| Ning et al. (2021) organic-chemistry.org | Cyclobutanone N-tfsylhydrazone | Benzyl Chloride | Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Methylenecyclobutane | 84% |

| Zhang et al. (2019) nih.gov | 2-Aryl-2-methylcyclobutanone | Aryl Halide / Boronic Acid | Pd(OAc)₂ / Chiral Ligand | Chiral Indanones | Good |

Copper-Catalyzed Reactions

The utility of this compound as a substrate in copper-catalyzed reactions has been investigated, with research indicating limitations in its reactivity under certain conditions. In a study focused on the copper-catalyzed four-component A³-based cascade reaction for the synthesis of 3-oxetanone-derived spirocycles, this compound was tested as a potential cyclic ketone component. The investigation revealed that, along with other simple cyclic ketones like cyclobutanone, cyclopentanone, and cyclohexanone, this compound failed to yield the desired spirocyclic products. google.comgoogle.com

The lack of reactivity was attributed to the lower activity of these cyclic ketones, which hinders the formation of the necessary iminium intermediate from the corresponding oxazolidine. google.comgoogle.com This finding suggests that the electronic and steric properties of the cyclobutanone ring in this compound may not be favorable for this specific type of copper-catalyzed transformation.

Table 1: Reactivity of Cyclic Ketones in a Copper-Catalyzed Four-Component Reaction

| Cyclic Ketone | Reactivity |

| This compound | Did not yield the target product |

| Cyclobutanone | Did not yield the target product |

| Cyclopentanone | Did not yield the target product |

| Cyclohexanone | Did not yield the target product |

| 3-Oxotetrahydrofuran | Did not yield the target product |

Data sourced from a study on the synthesis of 3-oxetanone-derived spirocycles. google.comgoogle.com

Ruthenium and Rhodium Catalysis

Enantioselective Catalytic Transformations

Similarly, the field of enantioselective catalytic transformations involving this compound is largely unexplored. Enantioselective reactions of cyclobutanone derivatives are an active area of research, with methods being developed for the synthesis of chiral cyclobutanols and other functionalized cyclobutanes. nih.gov These transformations often utilize chiral catalysts to control the stereochemical outcome of reactions such as reductions, additions, and ring-opening processes. Despite the potential for creating valuable chiral building blocks from this compound, specific studies detailing its use in enantioselective catalysis have not been reported in the available literature.

Radical Reactions and Mechanistic Studies

The behavior of this compound in radical reactions is another area where specific research is currently lacking. Radical reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and the strained cyclobutane ring could potentially participate in unique radical-mediated processes. researchgate.net Mechanistic studies of such reactions would be crucial for understanding the stability of potential radical intermediates and the regioselectivity of radical additions. However, at present, there are no specific studies in the scientific literature that focus on the radical reactions or detailed mechanistic investigations of this compound.

Applications of 3 Oxocyclobutanecarbonitrile in Complex Molecule Synthesis

3-Oxocyclobutanecarbonitrile as a Key Building Block in Organic Synthesis

The utility of this compound in synthetic chemistry stems from the distinct reactivity of its ketone and nitrile functionalities. The cyclobutanone (B123998) moiety serves as a linchpin for forming intricate carbocyclic frameworks, while the nitrile group is a well-established precursor for nitrogen-containing structures and can be readily converted to other functional groups, such as carboxylic acids. This dual reactivity allows for stepwise or tandem reactions to build molecular complexity from a simple, readily accessible starting material. The strained nature of the cyclobutane (B1203170) ring not only influences the reactivity of the adjacent ketone but also provides a rigid, three-dimensional scaffold that is increasingly sought after in drug discovery to explore new areas of chemical space. sigmaaldrich.comnih.gov

Spirocyclic systems, which contain two rings connected by a single common atom, are prevalent motifs in natural products and are of growing interest in medicinal chemistry due to their rigid three-dimensional structures. sigmaaldrich.comnih.gov this compound is an ideal substrate for the synthesis of spirocycles centered on the C1 position of the cyclobutane ring.

The ketone at the C3 position, while not the spiro center, can be used to introduce the necessary second ring. A common strategy involves the reaction of the ketone with bifunctional reagents. For example, reaction with a diol, such as ethylene (B1197577) glycol, can form a spirocyclic ketal. More complex spiro-heterocycles can be constructed through multi-step sequences. The ketone can undergo addition from a Grignard reagent containing a tethered functional group, which can then cyclize back onto the cyclobutane ring.

A key application involves the conversion of the nitrile group to a carboxylic acid, followed by reactions at the ketone. The resulting 3-oxocyclobutanecarboxylic acid can be reacted with di-nucleophiles to generate diverse spirocyclic systems.

Table 1: Representative Spirocyclic Scaffolds from Cyclobutane Precursors

| Precursor Type | Reagent/Reaction Type | Resulting Spirocyclic System | Potential Application |

|---|---|---|---|

| Cyclobutanone | Ethane-1,2-diol | 1,4-Dioxaspiro[4.3]octane derivative | Ketal protecting group, scaffold |

| Cyclobutanone | Propane-1,3-dithiol | 1,5-Dithiaspiro[5.3]nonane derivative | Thioacetal protecting group, scaffold |

| 3-Oxocyclobutanecarboxylic acid | Amino alcohols | Spiro-oxazolidinone derivative | Pharmacologically active motifs |

Fused and bridged ring systems are defining features of many complex natural products and bioactive molecules. nih.gov The strained cyclobutane ring of this compound is an excellent starting point for constructing these systems through ring expansion or rearrangement reactions. Modern transition-metal-catalyzed methods, such as "cut-and-sew" reactions, utilize the C-C bonds of cyclobutanones to deconstruct and rebuild larger, more complex ring systems. nih.gov

While specific examples starting directly from this compound are specialized, the general principles apply. The ketone can be converted into an enol ether or enolate, which can then participate in intramolecular cycloaddition or condensation reactions to form fused rings. For instance, introducing an appropriate side chain at the C2 position could enable an intramolecular aldol (B89426) reaction, leading to a bicyclo[2.2.0]hexane system.

Bridged systems can be accessed through rearrangements or by using the cyclobutane as a rigid spacer to connect two other parts of a molecule. The inherent strain of the four-membered ring can be harnessed as a driving force for skeletal reorganization under thermal, photochemical, or catalytic conditions to yield thermodynamically more stable fused or bridged bicyclic structures.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. nih.goviajpr.com this compound is a versatile precursor for both nitrogen and oxygen-containing heterocycles.

Nitrogen Heterocycles: The nitrile group is the primary reactive site for the synthesis of nitrogen heterocycles. mdpi.comrsc.org

Reduction to Amine: The nitrile can be readily reduced to a primary amine (3-oxocyclobutylmethanamine). This amine can then serve as a nucleophile in cyclization reactions. Condensation with a 1,3-dicarbonyl compound, for example, can lead to the formation of substituted dihydropyridines or pyrimidines.

Cycloaddition Reactions: The nitrile group itself can participate in cycloaddition reactions with suitable partners to form five-membered rings like triazoles.

Gewald Reaction: Modification of the ketone to introduce an adjacent active methylene (B1212753) group would allow for a Gewald-type reaction with sulfur and another nitrile to form substituted aminothiophenes.

Oxygen Heterocycles: The synthesis of oxygen heterocycles typically involves the ketone functionality or conversion of the nitrile. doi.orgnih.govnih.gov

Baeyer-Villiger Oxidation: Oxidation of the cyclobutanone with a peroxy acid (e.g., m-CPBA) can induce a regioselective Baeyer-Villiger oxidation to yield a γ-butyrolactone derivative. This reaction is a powerful method for generating five-membered oxygen heterocycles from four-membered carbocycles. nih.gov

Conversion to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid. The resulting 3-oxocyclobutanecarboxylic acid can then undergo reduction of the ketone to an alcohol, followed by acid-catalyzed intramolecular esterification (lactonization) to form a bicyclic lactone.

Synthesis of Natural Products and Bioactive Compounds

The cyclobutane motif is found in numerous bioactive natural products, and its incorporation into synthetic molecules is a recognized strategy for enhancing biological activity and improving physicochemical properties. dntb.gov.uarsc.org this compound serves as a valuable starting material for creating analogs of these natural products and for building novel pharmacologically active scaffolds.

One of the most significant applications of this compound is its role as a precursor to 3-oxocyclobutanecarboxylic acid. guidechem.com This derivative is a key intermediate in the synthesis of a wide range of targeted therapeutic agents, including inhibitors for enzymes implicated in autoimmune diseases, cancer, and viral infections. guidechem.comgoogle.com The rigid cyclobutane core acts as a non-classical bioisostere for other cyclic or acyclic structures, positioning substituents in a well-defined three-dimensional orientation to optimize interactions with biological targets.

Table 2: Bioactive Scaffolds Derived from 3-Oxocyclobutane Core

| Target Class | Specific Target Example | Role of Cyclobutane Scaffold | Reference Compound Type |

|---|---|---|---|

| Kinase Inhibitors | Janus Kinase (JAK) Inhibitors | Provides a rigid core for orienting pharmacophores | Tofacitinib Analogs |

| Antiviral Agents | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors | Serves as a constrained scaffold to mimic peptide turns | Macrocyclic Inhibitors |

| Anticancer Drugs | MDM2 Antagonists | Acts as a rigid platform for presenting protein-protein interaction disruptors | Nutlin Analogs |

Target-Oriented Synthesis (TOS) is a strategy focused on the de novo synthesis of a specific, often complex, molecule like a natural product. researchgate.net While the direct total synthesis of a complex natural product using this compound as a starting block is not widely documented, its utility shines in the synthesis of natural product analogs. Many natural products derive their activity from the precise spatial arrangement of functional groups. By using the rigid cyclobutane framework of this compound, chemists can design and synthesize simplified or modified analogs that retain the key pharmacophoric elements of a natural product in the correct orientation.

This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of properties like potency, selectivity, and metabolic stability. For example, a complex polycyclic natural product containing a six-membered ring could be mimicked by an analog built on the cyclobutane scaffold, where substituents are placed to replicate the geometry of the original molecule. This strategy leverages the synthetic accessibility of the cyclobutane core to create novel compounds with potentially improved therapeutic profiles.

Material Science Applications

While the potential for this compound in material science can be inferred from the reactivity of its functional groups—the ketone and the nitrile—specific examples of its use are not documented in the searched resources.

Precursors for Polymer and Material Synthesis

The bifunctional nature of this compound, containing both a ketone and a nitrile group, theoretically allows it to act as a monomer or a building block in polymerization reactions. The ketone group could potentially undergo reactions to form polymer backbones, while the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further reactive sites for polymerization into polyesters or polyamides. However, there are no specific studies found that demonstrate the synthesis of polymers directly from this compound.

General methodologies for creating polymers from other cyclobutane derivatives often involve processes like ring-opening metathesis polymerization or polycondensation. For instance, cyclobutane dicarboxylic acids are used to create polyesters and polyamides. While one could hypothesize similar pathways for derivatives of this compound, no concrete research data is available to substantiate this.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data from advanced spectroscopic techniques for 3-Oxocyclobutanecarbonitrile has not been identified in a survey of scientific literature. The following sections outline the types of data that would be expected from such analyses.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR spectral data for this compound has been published. A hypothetical analysis would predict signals corresponding to the methine proton adjacent to the nitrile group and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.

Mass Spectrometry (MS) for Fragmentation and Isotope Analysis

Published mass spectra detailing the fragmentation pattern of this compound are not available. Analysis would be expected to show a molecular ion peak and fragments resulting from the loss of CO, CN, and other characteristic cleavages of the cyclobutane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

UV-Vis Spectroscopy for Electronic Transitions

There is no available literature on the UV-Vis absorption spectrum of this compound. The spectrum would likely be characterized by a weak n→π* transition for the carbonyl group and potentially a π→π* transition at a shorter wavelength.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

Without 1D NMR data, no 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound have been published. These techniques would be essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Computational Chemistry and Theoretical Studies

While there are theoretical studies on related molecules like cyclobutanone (B123998), specific computational research focusing on the structural, electronic, and spectroscopic properties of this compound has not been found in the reviewed literature. Such studies would be valuable for correlating experimental data with theoretical models and understanding the molecule's reactivity and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. nih.gov This approach is computationally more tractable than traditional wave-function-based methods, making it a workhorse for studying the electronic properties of organic molecules.

DFT calculations for this compound would provide a detailed picture of its electron distribution, which is fundamental to its chemical behavior. Key electronic properties that can be determined include:

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule; a large gap suggests high stability. derpharmachemica.com For this compound, the HOMO would likely be localized near the oxygen or nitrogen atoms, while the LUMO might be centered on the carbonyl carbon and the nitrile carbon.

Electron Density and Electrostatic Potential (ESP): DFT can map the electron density surface, showing regions of high and low electron concentration. An ESP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to be regions of negative potential, while the carbonyl carbon would be a site of positive potential.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electron distribution and polarity of bonds within the molecule. derpharmachemica.com

These calculations help in understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

This table is illustrative and does not represent published experimental or computational data.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Quantifies overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of a molecule. nih.govresearchgate.net

For a flexible molecule like this compound, which possesses a four-membered ring, conformational analysis is essential. The cyclobutane ring is not planar and undergoes a puckering motion. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govnih.gov

Key insights from MD simulations would include:

Conformational Landscape: Identification of the most stable conformers (e.g., puckered states of the cyclobutane ring) and their relative populations at a given temperature. chemrxiv.org

Dynamic Behavior: Analysis of the time evolution of structural parameters, such as bond lengths, bond angles, and dihedral angles, reveals the flexibility and dynamics of the ring system. nih.gov

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects conformational preferences and dynamics. mdpi.com

The results of these simulations are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or receptors in a biological context. mdpi.com

Table 2: Illustrative Conformational Analysis Data for this compound

This table is illustrative and does not represent published experimental or computational data.

| Conformer | Ring Puckering Angle | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Axial-CN | 25° | 0.0 | 75% |

| Equatorial-CN | 24° | 0.8 | 25% |

| Planar (Transition State) | 0° | 1.5 | <1% |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface, these methods can identify stable intermediates and, crucially, the transition state (TS) structures that connect reactants, intermediates, and products. researchgate.net

For this compound, quantum chemical calculations could be used to investigate various reactions, such as its synthesis, reduction of the ketone, or cycloaddition reactions. The process typically involves:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any proposed intermediates.

Transition State Searching: Identifying the saddle point on the potential energy surface that corresponds to the transition state for each elementary step. This is a critical but computationally intensive task. researchgate.net

Reaction Pathway Confirmation: Calculating the Intrinsic Reaction Coordinate (IRC) to confirm that the located TS correctly connects the desired reactant and product minima. nih.gov

The activation energy (the energy difference between the reactant and the transition state) for each step can be calculated, allowing for the determination of the rate-limiting step of the reaction. creative-quantum.eu These theoretical investigations provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data. Comparing calculated spectra with experimental ones is a primary method for validating both the computational model and the proposed molecular structure. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants with high accuracy. nih.govnih.gov For this compound, this would involve calculating the magnetic shielding for each nucleus. These predicted spectra for different possible isomers or conformers can be compared with experimental data to confirm the correct structure. rsc.org

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. faccts.defaccts.de The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental spectra. scifiniti.comnih.gov This allows for a detailed assignment of the vibrational modes observed in the experimental IR and Raman spectra of this compound.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural assignments. derpharmachemica.com

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

This table is illustrative and does not represent published experimental or computational data. Calculated values are often scaled to better match experimental data.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| IR Frequency (cm⁻¹) | 2250 | 2255 (scaled) | C≡N stretch |

| IR Frequency (cm⁻¹) | 1785 | 1790 (scaled) | C=O stretch |

| ¹³C NMR Shift (ppm) | 205.0 | 204.5 | Carbonyl Carbon (C=O) |

| ¹³C NMR Shift (ppm) | 118.5 | 119.0 | Nitrile Carbon (C≡N) |

| ¹H NMR Shift (ppm) | 3.5 | 3.45 | Methine Proton (CH-CN) |

Mechanistic Organic Chemistry Studies of 3 Oxocyclobutanecarbonitrile Reactions

Elucidation of Reaction Pathways and Transition States

A thorough investigation into the reaction pathways of 3-Oxocyclobutanecarbonitrile would involve identifying the sequence of elementary steps through which its transformations occur. This includes the characterization of any intermediates and the determination of the structures of transition states. Techniques such as computational modeling, including Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface of its reactions, thereby elucidating the lowest energy pathways from reactants to products. However, specific studies detailing these aspects for this compound are not presently available.

Kinetic and Thermodynamic Investigations of Transformations

The kinetic analysis of reactions involving this compound would provide crucial information about the rates of its transformations under various conditions. This involves determining rate laws, rate constants, and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). Thermodynamic studies would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for its reactions, indicating the spontaneity and position of equilibrium. Experimental techniques like spectroscopy and calorimetry are typically employed for such investigations. mdpi.com At present, there is no published data on these kinetic and thermodynamic parameters for the reactions of this compound.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for carbon, ²H for hydrogen), it is possible to determine bond-making and bond-breaking steps, as well as to identify the origin of atoms in the products. Such experiments could provide unambiguous evidence for proposed reaction pathways. Unfortunately, no studies employing isotope labeling to investigate the reaction mechanisms of this compound have been reported.

Stereochemical Analysis of Reaction Products

Many reactions of cyclic compounds like this compound can lead to the formation of stereoisomers. A detailed stereochemical analysis of the reaction products is essential for a complete understanding of the reaction mechanism. bu.edu.egyoutube.comlibretexts.orgvanderbilt.eduyoutube.com This involves determining the relative and absolute configurations of the products, which can provide insights into the geometry of the transition states and the stereoselectivity or stereospecificity of the reaction. Techniques such as chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy are vital for this analysis. Specific studies on the stereochemical outcomes of reactions involving this compound are currently absent from the literature.

Role of Solvents and Additives on Reaction Mechanisms

The choice of solvent and the presence of additives can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. wikipedia.org Solvents can affect the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and coordinating ability. rsc.orgresearchgate.net Additives, such as catalysts or inhibitors, can open up new reaction pathways or alter the energy barriers of existing ones. A systematic study of these effects would be crucial for optimizing reaction conditions and gaining deeper mechanistic insights. However, research detailing the specific influence of solvents and additives on the reactions of this compound has not been documented.

Retrosynthetic Analysis Pertaining to 3 Oxocyclobutanecarbonitrile

Disconnection Strategies for 3-Oxocyclobutanecarbonitrile as a Target Molecule

The primary challenge in synthesizing this compound lies in the construction of the strained cyclobutane (B1203170) ring bearing two functional groups in a 1,3-relationship. Disconnection strategies are therefore centered on cleaving the ring in a way that leads to simple, acyclic precursors.

One-group disconnections focus on breaking a bond adjacent to a single functional group. slideshare.net While often not the most efficient approach for a difunctionalized molecule, their analysis is a fundamental step.

One-Group C-C Disconnection (Nitrile): A disconnection of the carbon-carbon bond between the cyclobutane ring and the nitrile group is a logical starting point. This approach simplifies the molecule by removing a functional group.

Retrosynthetic Step: this compound ⇒ 3-oxocyclobutyl cation (synthon) + cyanide anion (synthon)

Synthetic Equivalents: The cationic synthon is unstable. A more practical synthetic equivalent would be a 3-halocyclobutanone, which can react with a nucleophilic cyanide source like sodium or potassium cyanide.

| Synthon | Synthetic Equivalent | Reagent Role |

| 3-oxocyclobutyl cation | 3-Bromocyclobutanone | Electrophile |

| Cyanide anion | Sodium Cyanide (NaCN) | Nucleophile |

One-Group C-C Disconnection (Ketone): Disconnecting one of the C-C bonds alpha to the carbonyl group opens the cyclobutane ring. This relieves ring strain and leads to a linear precursor.

Retrosynthetic Step: this compound ⇒ Acyclic acyl cation and homoenolate anion synthons

This disconnection leads to more complex synthons and is generally less strategically favorable than approaches that address both functional groups simultaneously.

Two-group disconnections consider the relationship between both the oxo and nitrile functionalities, which is often a more powerful strategy. lkouniv.ac.in In this compound, these groups are in a 1,3-relationship, suggesting a disconnection that forms the ring from acyclic precursors. amazonaws.comyoutube.com This approach corresponds to a forward reaction involving a double alkylation of a nucleophile.

1,3-di-C-C Disconnection: By disconnecting the two C-C bonds that form the ring, we can trace the molecule back to a three-carbon dielectrophile and a one-carbon dinucleophile.

Retrosynthetic Step: this compound ⇒ Malononitrile (B47326) (as a C1 dianion equivalent) + 1,3-dihalopropanone (as a C3 dication equivalent)

Synthetic Equivalents: This disconnection strategy is highly effective because it corresponds to the reliable forward synthesis of cyclizing a C1 nucleophile with a C3 dielectrophile. google.com The synthetic equivalents for these synthons are readily available chemicals.

| Synthon | Synthetic Equivalent | Reagent Role |

| ⁻CH(CN)₂ (from Malononitrile) | Malononitrile | Nucleophile (d² synthon) |

| ⁺CH₂COCH₂⁺ (dication) | 1,3-Dibromoacetone (B16897) | Electrophile (a¹ synthon) |

This two-group disconnection dramatically simplifies the target molecule, breaking it down into simple, acyclic, and commercially available starting materials. scribd.com

Strategic Bond Formations and Cleavages

The core of the synthetic strategy for this compound is the formation of the strained four-membered ring. rsc.org The retrosynthetic analysis identifies the key C-C bonds of the ring as the strategic bonds to cleave.

In the forward direction, the formation of these two bonds in a single synthetic operation, such as the reaction between 1,3-dibromoacetone and malononitrile, represents a highly efficient construction of molecular complexity. google.com This type of reaction, a double alkylation leading to cyclization, is a powerful tool in organic synthesis. The cleavage of these bonds in the retrosynthetic analysis leads to a significant reduction in structural complexity, transforming a cyclic, bifunctional molecule into simple acyclic precursors. nih.gov

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is the process of converting one functional group into another, which can open up alternative and potentially more efficient disconnection pathways. ub.edufiveable.meimperial.ac.uk

FGI of Nitrile to Carboxylic Acid: The nitrile group can be retrosynthetically derived from a carboxylic acid via an amide intermediate. A known synthesis for the related compound, 3-oxocyclobutanecarboxylic acid, proceeds through a dicyano intermediate, which is then hydrolyzed. google.com This suggests that in a forward synthesis, the nitrile might be the desired product, or it could be an intermediate that is later converted.

FGI of Ketone to Alcohol: The ketone can be viewed as the product of the oxidation of a secondary alcohol.

Retrosynthetic Step: this compound --(FGI)--> 3-Hydroxycyclobutanecarbonitrile

This new target, 3-hydroxycyclobutanecarbonitrile, has a 1,3-hydroxyl-nitrile relationship. This structure could then be disconnected via strategies suitable for 1,3-diols or amino alcohols, offering different synthetic routes.

The following table outlines potential FGI steps that could be considered in a synthetic plan.

| Initial Functional Group | Target Functional Group | Forward Reaction Reagents |

| Ketone (-C=O) | Secondary Alcohol (-CHOH) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | H₃O⁺, heat |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | H₂, Raney Nickel; or LiAlH₄ |

Complexity Analysis and Optimization of Synthetic Pathways

The complexity of a synthetic target can be assessed by factors such as the number of rings, stereocenters, and functional groups. nih.govrsc.org A primary goal of retrosynthetic analysis is to devise a pathway that builds this complexity in the most efficient manner possible, often from simple, non-complex starting materials. researchgate.net

The synthesis of this compound via the 1,3-disconnection strategy is an example of an optimized pathway.

Reduction of Complexity: The retrosynthetic pathway breaks down the target molecule as follows:

Target Molecule (Cyclic, Difunctional): this compound

Key Intermediates (Acyclic, Simpler Functionality): Malononitrile and 1,3-Dibromoacetone

Readily Available Starting Materials (Acyclic, Simple): Acetone, Bromine, Malononitrile

This pathway effectively deconstructs the strained ring system into flexible, acyclic components, representing a significant decrease in synthetic complexity. nih.gov

Pathway Optimization: The chosen route is convergent, bringing together two fragments (the C1 and C3 units) in a key bond-forming step. Convergent syntheses are generally more efficient than linear syntheses, especially for increasing molecular complexity. The pathway starting from acetone, bromine, and malononitrile is highly optimized as it uses inexpensive starting materials to construct a valuable, complex intermediate in a few high-yielding steps. google.com

| Retrosynthetic Step | Change in Complexity |

| This compound ⇒ Malononitrile + 1,3-Dibromoacetone | Ring cleavage; reduction from a constrained cyclic system to simple acyclic precursors. |

| 1,3-Dibromoacetone ⇒ Acetone + Bromine | Functional group interconversion/addition; simplifies the molecule to a basic ketone. |

This analysis demonstrates a logical and efficient approach to a complex synthetic problem, highlighting the power of modern retrosynthetic design. emerginginvestigators.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Cyclobutane (B1203170) Derivatives

The synthesis of functionalized cyclobutane rings remains a significant challenge in organic chemistry due to the inherent ring strain. wikipedia.org However, recent advancements are providing more efficient and selective routes to these valuable scaffolds. Future research in the synthesis of 3-oxocyclobutanecarbonitrile and its derivatives is expected to focus on several key areas:

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures. nih.gov Methodologies such as photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascades are being explored for the synthesis of polysubstituted cyclobutanes. nih.gov This approach could be adapted for the synthesis of this compound derivatives with a high degree of stereocontrol.

[2+2] Cycloaddition Reactions: The [2+2] cycloaddition is a classic method for forming cyclobutane rings. oup.com Future developments will likely involve the use of novel catalysts to control the regio- and stereoselectivity of these reactions, particularly for the synthesis of highly functionalized cyclobutanes from readily available precursors like chalconoids. plu.mx Sunlight-driven, catalyst-free cycloadditions are also a promising green chemistry approach. plu.mx

C-H Functionalization: Direct C-H functionalization logic offers an atom-economical approach to the synthesis of complex molecules. acs.orgnih.gov Applying this strategy to pre-existing cyclobutane scaffolds could provide a direct route to this compound derivatives, avoiding lengthy synthetic sequences. acs.org

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. | Access to complex substitution patterns, stereocontrol. |